molecular formula C12H15NO2 B174765 Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 17133-54-9

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No.: B174765
CAS No.: 17133-54-9
M. Wt: 205.25 g/mol
InChI Key: VMDHSQPHGNLFCV-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological properties and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate typically involves the reaction of 3,4-dihydroquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ester functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-quinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHSQPHGNLFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623400
Record name Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17133-54-9
Record name Methyl (3,4-dihydroquinolin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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